molecular formula C20H19N7O5S B2491785 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852153-13-0

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2491785
CAS RN: 852153-13-0
M. Wt: 469.48
InChI Key: RRZGSEIQECHZAB-UHFFFAOYSA-N
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Description

Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds with potential applications in medicine, agriculture, and other industries. Compounds like "2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" are of interest due to their complex structures and potential biological activities.

Synthesis Analysis

The synthesis of complex organic compounds involves multiple steps, starting from simple building blocks to achieve the desired structure. For instance, Al-Sanea et al. (2020) described a multi-step synthesis process using methyl 3-methoxy-5-methylbenzoate as a key intermediate for producing certain pyrimidine derivatives with anticancer activity (Al-Sanea et al., 2020).

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structures of synthesized compounds, revealing their conformation and spatial arrangement. Gurskaya et al. (2003) utilized X-ray diffraction to study the structures of several 1,2,3,4-tetrahydropyrimidin-2-ones, highlighting the influence of substituents on the conformation of the tetrahydropyrimidine ring (Gurskaya et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving novel compounds can lead to the formation of various derivatives, offering insights into their reactivity and potential applications. For example, Smicius et al. (2002) described the heterocyclisation of thiosemicarbazides to 1,2,4-triazoles and 1,3,4-thiadiazoles, showcasing the compound's versatility in forming different heterocyclic structures (Smicius et al., 2002).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O5S/c1-11-7-15(26-32-11)22-18(29)10-33-20-25-24-16(8-12-9-17(28)23-19(30)21-12)27(20)13-3-5-14(31-2)6-4-13/h3-7,9H,8,10H2,1-2H3,(H,22,26,29)(H2,21,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGSEIQECHZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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